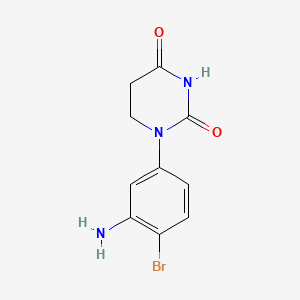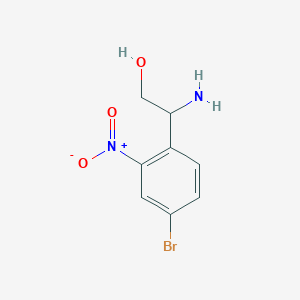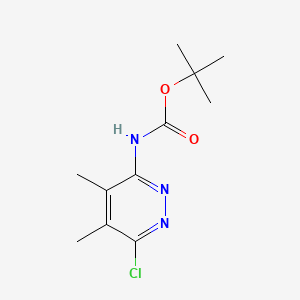
7-bromo-4-methyl-2,3-dihydro-1H-indole-2,3-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-bromo-4-methyl-2,3-dihydro-1H-indole-2,3-dione is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry .
Méthodes De Préparation
The synthesis of 7-bromo-4-methyl-2,3-dihydro-1H-indole-2,3-dione can be achieved through various synthetic routes. One common method involves the bromination of 4-methyl-2,3-dihydro-1H-indole-2,3-dione using bromine or N-bromosuccinimide (NBS) in an appropriate solvent such as acetic acid or chloroform . The reaction conditions typically involve refluxing the mixture to ensure complete bromination.
Analyse Des Réactions Chimiques
7-bromo-4-methyl-2,3-dihydro-1H-indole-2,3-dione undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The bromine atom in the compound can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
7-bromo-4-methyl-2,3-dihydro-1H-indole-2,3-dione has various scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex indole derivatives.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 7-bromo-4-methyl-2,3-dihydro-1H-indole-2,3-dione involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to the observed biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
7-bromo-4-methyl-2,3-dihydro-1H-indole-2,3-dione can be compared with other similar compounds, such as:
7-bromo-1H-indole-2,3-dione: Another brominated indole derivative with similar chemical properties.
4-methyl-1H-indole-2,3-dione: A non-brominated analog with different reactivity and biological activities.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C9H6BrNO2 |
|---|---|
Poids moléculaire |
240.05 g/mol |
Nom IUPAC |
7-bromo-4-methyl-1H-indole-2,3-dione |
InChI |
InChI=1S/C9H6BrNO2/c1-4-2-3-5(10)7-6(4)8(12)9(13)11-7/h2-3H,1H3,(H,11,12,13) |
Clé InChI |
RCZBKZYIVZHUCY-UHFFFAOYSA-N |
SMILES canonique |
CC1=C2C(=C(C=C1)Br)NC(=O)C2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![5H,6H,7H-pyrrolo[1,2-c]imidazole-3-carbaldehyde](/img/structure/B15304676.png)




![7H-pyrrolo[2,3-d]pyrimidin-5-amine](/img/structure/B15304727.png)
methanone](/img/structure/B15304729.png)

![Methyl 4-[(2-nitrophenyl)amino]butanoate](/img/structure/B15304737.png)


